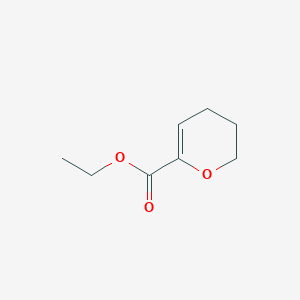

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPUHLCPSKQAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510390 | |

| Record name | Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83505-61-7 | |

| Record name | Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 3,4 Dihydro 2h Pyran 6 Carboxylate and Analogues

Cyclization and Annulation Methodologies

The construction of the dihydropyran ring is often achieved through cyclization and annulation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These methods are prized for their ability to build molecular complexity in a controlled manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. ajchem-a.comnih.gov They offer a powerful strategy for the rapid synthesis of complex molecules like dihydropyran derivatives from simple, readily available starting materials. nih.gov

Recent advancements in catalysis have introduced novel, efficient, and environmentally friendly methods for dihydropyran synthesis. One such development is the use of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) as a heterogeneous and recyclable Lewis acid catalyst. ajchem-a.comajchem-a.com This catalyst facilitates the one-pot, multicomponent reaction of an aldehyde, malononitrile (B47326), and a β-ketoester like ethyl acetoacetate (B1235776) under solvent-free conditions. ajchem-a.com

The reaction mechanism involves the activation of the aldehyde by the ZrCl₄@Arabic Gum catalyst, followed by a Knoevenagel condensation with malononitrile. Subsequently, a Michael addition of the enolized ethyl acetoacetate to the resulting arylidene malononitrile occurs, followed by intramolecular cyclization and tautomerization to yield the final dihydropyran product. ajchem-a.comajchem-a.com The key advantages of this method include high reaction efficiency, short reaction times (15-30 minutes), mild reaction conditions (50 °C), and simple work-up procedures. ajchem-a.com Furthermore, the catalyst can be recovered and reused multiple times without a significant loss of its catalytic activity. ajchem-a.comajchem-a.com

Table 1: Synthesis of Dihydropyran Derivatives via ZrCl₄@Arabic Gum Catalysis ajchem-a.com This table summarizes the reaction of various aromatic aldehydes with malononitrile and ethyl acetoacetate.

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 15 | 98 |

| 2 | 4-Chlorobenzaldehyde | 20 | 95 |

| 3 | Benzaldehyde | 30 | 90 |

| 4 | 4-Methylbenzaldehyde | 30 | 92 |

| 5 | 4-Methoxybenzaldehyde | 25 | 94 |

Expanding on the efficiency of MCRs, four-component reactions (4CR) have been developed for the synthesis of highly functionalized dihydropyran systems. While specific examples leading directly to Ethyl 3,4-dihydro-2H-pyran-6-carboxylate are less common in the reviewed literature, the principles of multicomponent design are readily adaptable. Conceptually, a 4CR could involve an aldehyde, a 1,3-dicarbonyl compound, malononitrile, and an alcohol, which would participate in a transesterification or be incorporated directly into the final structure under specific catalytic conditions. Such strategies are at the forefront of combinatorial chemistry and drug discovery, aiming to generate molecular diversity efficiently. nih.gov

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, providing access to chiral dihydropyran derivatives with high enantioselectivity. nih.govnih.gov These methods avoid the use of potentially toxic and expensive metal catalysts.

Researchers have developed a one-pot synthesis of dihydropyran derivatives from pyruvates and aldehydes using organocatalysts under mild conditions. oist.jp Among several catalysts tested, β-proline was identified as the most effective. oist.jp The reaction of ethyl pyruvate (B1213749) with an aldehyde in the presence of β-proline in acetonitrile (B52724) at room temperature can produce the dihydropyran product in good yield and as a single diastereomer. oist.jp This approach allows for the management of the dual electrophilic/nucleophilic nature of pyruvates. oist.jp

N-Heterocyclic carbenes (NHCs) have also been successfully employed in the organocatalytic synthesis of dihydropyranones through [4+2] and [3+3] cycloaddition strategies. nih.gov For instance, the reaction of α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds can be catalyzed by NHCs to form trisubstituted dihydropyranones. nih.gov These reactions often proceed with high stereoselectivity, and the conditions can be tuned to favor the formation of specific isomers.

Lewis acid catalysis is a cornerstone of organic synthesis, frequently used to activate substrates and control selectivity in ring-forming reactions. wikipedia.org In the context of dihydropyran synthesis, Lewis acids can catalyze the 6-endo-trig cyclization of β-hydroxy-γ,δ-unsaturated alcohols. researchgate.net For example, using catalytic amounts of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), alkyl-substituted allylic diols can be converted into the corresponding syn-pyrans with high diastereoselectivity and in good yields. researchgate.net This process is operationally simple and can be performed at ambient temperatures. researchgate.net

Another efficient strategy involves the reaction of δ-hydroxy-α-methyl-α,β-unsaturated aldehydes with allyltrimethylsilane (B147118) in the presence of a catalytic amount of zinc bromide (ZnBr₂). researchgate.net This method yields trans-2,6-disubstituted-5-methyl-3,6-dihydropyran rings with high diastereoselectivity. researchgate.net The use of Lewis acids like BF₃·OEt₂ is also central to mediating intermolecular [4+2] cycloaddition reactions between epoxides and 3-alkoxycyclobutanones to furnish 2,3-dihydro-4-pyranones. researchgate.net

The hetero-Diels-Alder (HDA) reaction is one of the most powerful and widely used methods for constructing six-membered heterocyclic rings, including the dihydropyran scaffold. researchgate.net This reaction typically involves the cycloaddition of a diene with a heterodienophile or, in the case of an inverse-electron-demand HDA, an electron-rich olefin with a heterodienyl system (e.g., an α,β-unsaturated carbonyl compound). acs.org

C₂-symmetric bis(oxazoline)−Cu(II) complexes have been shown to be highly effective catalysts for the inverse-electron-demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins like enol ethers. acs.orgorganic-chemistry.org These reactions proceed with high diastereo- and enantioselectivity, tolerating a range of substituents on the diene. acs.org A key advantage is the ability to conduct these cycloadditions with very low catalyst loadings (as little as 0.2 mol %) and at convenient temperatures, with selectivities often exceeding 90% even at room temperature. acs.org This methodology has been successfully applied to multigram scale synthesis. acs.org The HDA reaction can also proceed without a catalyst under thermal conditions, though this often requires higher temperatures and may result in lower selectivity. rsc.org

Cyclization of Oxime for Dihydropyran Carboxylic Acids

The cyclization of oximes is a powerful method for constructing heterocyclic rings, primarily driven by the generation and subsequent reaction of oxime radicals. However, this strategy is most commonly employed for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org Research into the intramolecular reactions of oxime radicals shows a strong preference for the formation of five-membered rings, such as isoxazolines (via C–O bond formation) or cyclic nitrones (via C–N bond formation). nih.gov

The mechanism often involves the generation of an iminyl radical, which can then undergo cyclization. For instance, photocatalytic deoxygenation of oximes can lead to an iminyl radical that cyclizes via a 5-exo-trig pathway to form various pyrrolines. rsc.org Similarly, oxidative cyclization of unsaturated oximes is a well-established route to substituted isoxazolines. nih.gov

The formation of a six-membered dihydropyran ring from an oxime precursor via cyclization is not a commonly reported transformation. This is largely due to the kinetic favorability of 5-exo cyclizations over 6-endo cyclizations in radical reactions, as well as the inherent reactivity of the oxime radical which preferentially forms five-membered C–O or C–N bonds. nih.govnsf.gov Therefore, while oxime cyclizations are a cornerstone of heterocyclic synthesis, their application to the direct formation of dihydropyran carboxylic acids is limited and represents an area with potential for future development rather than an established synthetic route.

Esterification and Functional Group Interconversion Pathways

The introduction and modification of the carboxylate group are crucial steps in the synthesis of the target molecule and its derivatives. These transformations are typically achieved through classic esterification reactions or subsequent functional group interconversions starting from the corresponding carboxylic acid.

The most direct route to this compound is the esterification of its parent acid, 3,4-dihydro-2H-pyran-6-carboxylic acid. nih.gov The Fischer-Speier esterification is the preeminent method for this conversion. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, ethanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Alternative methods include reacting the sodium salt of the carboxylic acid with an ethyl halide, such as ethyl iodide. scispace.com Furthermore, various condensing agents can facilitate the esterification; for example, hydrogen peroxide has been used as a co-reagent with sulfuric acid to achieve high yields of esters from carboxylic acids and alcohols. asianpubs.org

Table 1: Synthesis of this compound from 3,4-dihydro-2H-pyran-6-carboxylic acid

| Method | Reagents | Catalyst/Conditions | Resulting Functional Group |

| Fischer Esterification | 3,4-dihydro-2H-pyran-6-carboxylic acid, Ethanol (excess) | H₂SO₄ or TsOH, Heat | Ethyl Ester |

| Williamson-like Synthesis | Sodium 3,4-dihydro-2H-pyran-6-carboxylate, Ethyl Iodide | Heat in a polar aprotic solvent (e.g., DMF) | Ethyl Ester |

| Peroxide-Assisted Esterification | 3,4-dihydro-2H-pyran-6-carboxylic acid, Ethanol | H₂O₂ / H₂SO₄ | Ethyl Ester |

"Regioselective functionalization at the carboxylate position" refers to the conversion of the ethyl ester group into other functionalities while the dihydropyran ring, particularly the endocyclic double bond, remains intact. These transformations are fundamental in creating a diverse library of dihydropyran derivatives for various applications.

Key functional group interconversions starting from this compound include:

Hydrolysis/Saponification: The ester can be converted back to the parent carboxylic acid by treatment with aqueous acid or, more commonly, a base like sodium hydroxide (B78521) followed by acidic workup. This is the reverse of the esterification process.

Transesterification: By heating the ethyl ester in a different alcohol (e.g., methanol, isopropanol) with an acid or base catalyst, the corresponding methyl or isopropyl ester can be formed.

Amidation: The reaction of the ester with ammonia (B1221849) or a primary/secondary amine yields the corresponding primary, secondary, or tertiary amide. This conversion may require elevated temperatures or the use of activating agents. The synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides has been documented, highlighting the viability of forming amide functionalities on this scaffold. nih.govbeilstein-journals.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-6-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to alcohol derivatives. The synthesis of related dihydropyran-2-methanols via reduction of carbonyl precursors is a known process. scispace.com

Table 2: Functional Group Interconversions at the Carboxylate Position

| Transformation | Reagent(s) | Resulting Functional Group |

| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base Catalyst, Heat | New Ester (COOR') |

| Amidation | NH₃, R'NH₂, or R'R"NH | Amide (CONH₂, CONHR', CONR'R") |

| Reduction | LiAlH₄, then H₂O workup | Primary Alcohol (CH₂OH) |

Advanced Analytical Techniques for Characterization and Purity Assessment of Ethyl 3,4 Dihydro 2h Pyran 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 3,4-dihydro-2H-pyran-6-carboxylate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the dihydropyran ring system and the ethyl ester group.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons of this compound in a solvent like deuterochloroform (CDCl₃) would allow for the assignment of each proton in the structure. For instance, the vinyl proton on the dihydropyran ring is expected to appear in the downfield region, characteristic of protons attached to sp² hybridized carbons. rsc.org The methylene (B1212753) protons of the ethyl group would exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the ester group is typically observed significantly downfield (e.g., ~160-170 ppm). rsc.org Carbons of the C=C double bond in the dihydropyran ring would also have characteristic downfield shifts, while the sp³ hybridized carbons of the ring and the ethyl group would appear in the upfield region. rsc.org

Expected NMR Data Summary

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Vinyl H | ~6.0 - 7.0 | Singlet or narrow multiplet |

| ¹H | -OCH₂- (ring) | ~4.0 - 4.5 | Multiplet |

| ¹H | -OCH₂- (ethyl) | ~4.1 - 4.3 | Quartet |

| ¹H | Ring CH₂ | ~1.8 - 2.5 | Multiplets |

| ¹H | -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet |

| ¹³C | C=O (ester) | ~165 | - |

| ¹³C | Vinyl C's | ~100 - 150 | - |

| ¹³C | -OCH₂- (ring) | ~65 - 70 | - |

| ¹³C | -OCH₂- (ethyl) | ~60 | - |

| ¹³C | Ring CH₂'s | ~20 - 30 | - |

| ¹³C | -CH₃ (ethyl) | ~14 | - |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₂O₃), the molecular weight is 156.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). libretexts.org Another characteristic fragmentation for dihydropyran structures is a retro-Diels-Alder reaction, which would cleave the ring system. nist.gov

Expected Key Mass Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | - |

| 111 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 83 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |

| 84 | [C₅H₈O]⁺ | Retro-Diels-Alder reaction |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing compounds of moderate polarity like dihydropyran derivatives. A typical method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com An acid, like phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to ensure sharp peak shapes. sielc.com The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses columns with smaller particle sizes (typically <2 µm), allowing for faster analysis times and higher resolution compared to traditional HPLC. sielc.com This can be particularly useful for separating closely related impurities.

Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |

| Detection | UV Detector |

| Application | Purity assessment, impurity profiling sielc.com |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features. nist.gov

The most prominent peak would be the strong C=O stretching vibration of the ester group, typically found in the range of 1700-1725 cm⁻¹. Other significant peaks include the C=C stretching vibration of the alkene in the dihydropyran ring around 1640-1680 cm⁻¹ and the C-O stretching vibrations for the ester and the ether linkages within the ring, which appear in the fingerprint region (approximately 1000-1300 cm⁻¹). rsc.org The presence of sp² and sp³ C-H bonds would be confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively.

Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2980-2850 | C-H Stretch | Alkyl (sp³ C-H) |

| ~3100-3000 | C-H Stretch | Alkene (sp² C-H) |

| ~1725-1700 | C=O Stretch | α,β-Unsaturated Ester rsc.org |

| ~1680-1640 | C=C Stretch | Alkene |

| ~1300-1000 | C-O Stretch | Ester and Vinyl Ether nist.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

Determination of Enantiomeric Excess

This compound is a chiral molecule due to the presence of a stereocenter. When synthesized as a single enantiomer or through an enantioselective process, it is critical to determine its enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. nih.gov

The technique involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. The development of such a method requires screening different chiral columns (e.g., polysaccharide-based columns like Chiralpak) and optimizing the mobile phase to achieve baseline separation. nih.govnih.gov

Computational and Theoretical Investigations of Ethyl 3,4 Dihydro 2h Pyran 6 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. mdpi.commaterialsciencejournal.org For compounds related to Ethyl 3,4-dihydro-2H-pyran-6-carboxylate, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and other properties. mdpi.commaterialsciencejournal.orgnih.govmaterialsciencejournal.org

DFT studies on analogous pyran and tetrahydropyrimidine (B8763341) carboxylates reveal detailed information about their three-dimensional structure. materialsciencejournal.orgmaterialsciencejournal.org Calculations can predict bond lengths and angles with high accuracy, which align well with experimental data where available. nih.gov For instance, in a structurally similar ethyl 4H-pyran-3-carboxylate derivative, C-C bond lengths were calculated to be in the range of 1.3466 Å to 1.5339 Å, while the C-O bond of the ester group was predicted to be around 1.36 Å. materialsciencejournal.org The self-consistent field (SCF) energy, a measure of the molecule's electronic energy, and the dipole moment, which indicates molecular polarity, are also key parameters obtained from these studies. materialsciencejournal.org

Vibrational analysis through DFT can predict infrared (IR) spectra. materialsciencejournal.org For example, in a related pyran derivative, theoretical calculations identified N-H stretching vibrations around 3432 cm⁻¹ and nitrile stretching at 2213 cm⁻¹, which compared favorably with experimental values. materialsciencejournal.org Such analyses are crucial for confirming the structure of synthesized compounds. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for a Pyran Carboxylate Skeleton (Calculated via DFT/B3LYP/6-311G(d,p)) Data derived from studies on structurally related compounds. materialsciencejournal.org

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=C | ~1.347 |

| Bond Length | C-C (ring) | ~1.534 |

| Bond Length | C-O (ring) | ~1.388 |

| Bond Length | C=O (ester) | ~1.210 |

| Bond Length | C-O (ester) | ~1.362 |

| Bond Length | C-N (amino) | ~1.362 |

Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

Computational studies on related pyran and pyrimidine (B1678525) carboxylates, often using Time-Dependent DFT (TD-DFT), have calculated these FMO energies. materialsciencejournal.orgdntb.gov.ua A smaller HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a substituted ethyl 4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated, and the resulting energy gap was used to describe the molecule's reactivity. materialsciencejournal.orgresearchgate.net The distribution of these orbitals also helps to predict the most reactive sites within the molecule. nih.gov For example, in many heterocyclic systems, the HOMO is often localized over the more electron-rich portions of the molecule, while the LUMO is found on the electron-deficient areas.

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via TD-DFT/B3LYP) Values are illustrative and based on studies of analogous heterocyclic carboxylates. materialsciencejournal.orgnih.gov

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.5 to -5.5 | Electron-donating capacity |

| LUMO | ~ -2.0 to -1.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. mdpi.comnih.gov The synthesis of 3,4-dihydro-2H-pyran rings frequently involves reactions like the hetero-Diels-Alder (HDA) reaction or the Prins cyclization, whose mechanisms have been investigated using computational methods. nih.govorganic-chemistry.orgnih.gov

For instance, computational studies on the thermal decomposition of dihydropyran derivatives using DFT have shown the reaction to proceed through a concerted six-membered cyclic transition state. mdpi.com These studies can calculate the activation energy (Ea) and Gibbs free energy of activation (ΔG≠), which determine the reaction kinetics. mdpi.com In another example, computational analysis of the silyl-Prins cyclization to form dihydropyrans supported the proposed mechanism by calculating a low energy barrier for the key cyclization step. nih.gov

The inverse electron demand hetero-Diels-Alder (IED-HDA) reaction is a particularly effective method for constructing the dihydropyran ring. nih.govrsc.org Computational modeling of these cycloaddition reactions helps to explain their regio- and stereoselectivity by analyzing the energies of different possible transition states. rsc.org By understanding the electronic and steric factors that favor one pathway over another, chemists can optimize reaction conditions to achieve desired products. organic-chemistry.org

Conformational Analysis and Stereochemical Prediction

The 3,4-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as half-chair or boat forms. The preferred conformation significantly influences the molecule's physical properties and reactivity. Computational methods, particularly DFT, are used to perform conformational analysis by calculating the relative energies of different possible conformers. beilstein-journals.org

Studies on related halogenated pyran analogues have shown that these molecules predominantly adopt a chair-like (specifically, a ⁴C₁-like) conformation in both the solid state and in solution. beilstein-journals.org These computational results, which corroborate experimental findings from NMR spectroscopy, indicate that this conformation is generally the most stable, even when it leads to seemingly unfavorable 1,3-diaxial interactions. beilstein-journals.org Computational analysis can also reveal subtle geometric distortions, such as changes in intra-annular torsion angles caused by repulsion between bulky substituents. beilstein-journals.org

In the context of synthesis, understanding the transition state conformation is key to predicting stereochemical outcomes. nih.gov For many reactions that form six-membered rings, the transition state resembles a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric hindrance. nih.gov Computational models have successfully predicted high diastereoselectivity in the synthesis of cis-2,6-disubstituted dihydropyrans by confirming the energetic preference for these chairlike transition states. nih.govmdpi.com

In Silico Modeling for Biological Activity Prediction

In silico methods, especially molecular docking, are widely used to predict and rationalize the potential biological activity of molecules by simulating their interaction with a biological target, such as a protein or enzyme. acs.orgbiointerfaceresearch.com While direct studies on this compound are limited, research on structurally similar pyran, pyrazole, and dihydropyrimidine (B8664642) derivatives demonstrates the utility of this approach. biointerfaceresearch.comnih.govresearchgate.netnih.gov

Molecular docking simulations place a ligand (the small molecule) into the active site of a target protein and calculate a "docking score" or binding energy, which estimates the binding affinity. acs.orgnih.gov Lower binding energy values typically suggest a more favorable interaction. biointerfaceresearch.com For example, pyrano[2,3-c]pyrazole derivatives have been docked against bacterial enzymes like E. coli MurB and S. aureus DNA gyrase B to investigate their potential as antimicrobial agents. biointerfaceresearch.com These studies not only predict binding affinity but also identify key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., Tyr, Ser) in the enzyme's active site, which are crucial for inhibition. acs.orgnih.gov

Similar in silico studies have explored pyran and pyrimidine derivatives as potential inhibitors for targets like α-glucosidase (for diabetes) and cyclooxygenase-2 (COX-2, for inflammation), providing a basis for designing new therapeutic agents. nih.govresearchgate.netnih.gov These computational predictions help prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources. nih.gov

Research on Derivatives and Analogues of the Ethyl 3,4 Dihydro 2h Pyran 6 Carboxylate Scaffold

Synthesis of Substituted Ethyl 3,4-dihydro-2H-pyran-6-carboxylates

The introduction of substituents onto the dihydropyran ring is typically achieved by constructing the ring from already functionalized acyclic precursors rather than by direct substitution on the heterocycle. Various synthetic strategies enable the creation of dihydropyrans with diverse substitution patterns.

One of the most powerful methods is the inverse-electron-demand hetero-Diels-Alder reaction. organic-chemistry.org Here, α,β-unsaturated carbonyl compounds act as heterodienes, reacting with electron-rich olefins (heterodienophiles) like enol ethers to form substituted dihydropyrans. organic-chemistry.org The use of C2-symmetric bis(oxazoline)-Cu(II) complexes as catalysts can render this process highly diastereo- and enantioselective. organic-chemistry.org

Other modern methods have been developed to introduce specific functionalities. For instance, titanocene-catalyzed reductive domino reactions using trifluoromethyl-substituted alkenes and epoxides can produce 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC) organocatalysis has been employed to synthesize 4,5,6-trisubstituted dihydropyranones from substituted esters and 1,3-dicarbonyl compounds, which are close structural analogues. mdpi.com In these reactions, using ethyl esters on the 1,3-dicarbonyl substrate often leads to higher yields. mdpi.com

| Reaction Type | Key Reagents/Catalysts | Resulting Substitution | Reference |

|---|---|---|---|

| Hetero-Diels-Alder | α,β-Unsaturated carbonyls, enol ethers, Cu(II)-bis(oxazoline) catalyst | Various substitutions on the pyran ring | organic-chemistry.org |

| Reductive Domino Reaction | Trifluoromethyl-alkenes, epoxides, titanocene (B72419) catalyst | 6-Fluoro derivatives | organic-chemistry.org |

| NHC-Catalyzed Annulation | Substituted esters, 1,3-dicarbonyl compounds, NHC catalyst | 4,5,6-Trisubstituted dihydropyranones | mdpi.com |

Structural Modifications of the Dihydropyran Ring

The dihydropyran ring within the ethyl 3,4-dihydro-2H-pyran-6-carboxylate scaffold can undergo significant structural changes, primarily through two pathways: addition reactions at the double bond and nucleophilic ring-opening.

The highly reactive double bond in 3,4-dihydro-2H-pyran readily undergoes addition reactions. sigmaaldrich.com Treatment with chlorine or bromine yields the corresponding 2,3-dichloro- and 2,3-dibromotetrahydropyrans. sigmaaldrich.com Similarly, hydrohalic acids like HCl and HBr add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com These reactions effectively saturate the pyran ring and introduce functional handles for further derivatization.

More profound modifications involve the opening of the heterocyclic ring. β-Carbonyl-substituted dihydropyrans are susceptible to nucleophilic attack, which can lead to ring cleavage. chim.it These compounds can be considered Michael acceptors, where a nucleophile attacks the C-6 position, potentially leading to a cascade process that includes the opening of the pyran ring via a retro-Michael reaction. chim.itrsc.org For example, the reaction of 3,4-dihydropyran-5-carbaldehyde, an analogue of the title compound, with ammonia (B1221849) results in the opening of the dihydropyran ring to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Amidine-catalyzed relay ring-opening and fragmentation of related 3,4-dihydropyranones have also been reported. researchgate.net

Chemical Modifications at the Ester Functionality

The ethyl ester group at the C-6 position is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is a common step in the synthesis of more complex molecules. For instance, the hydrolysis of a related pyrazole-fused pyran ethyl ester to its carboxylic acid was successfully achieved using lithium hydroxide (B78521) in ethanol (B145695). google.com This creates a versatile intermediate that can participate in a variety of subsequent coupling reactions.

Amidation: The conversion of the ester to an amide is a valuable transformation for generating derivatives with altered chemical properties and biological activities. This can be achieved directly from the ester or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide bond formation. nih.gov The synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been demonstrated through the hydrolysis of the methyl ester followed by parallel solution-phase amidation with various primary and secondary amines. nih.gov The synthesis of 3,4-dihydro-2H-pyran-4-carboxamides has also been reported, confirming the feasibility of this functional group on the dihydropyran scaffold. nih.govsemanticscholar.org Direct amidation of esters can also be catalyzed by organocatalysts like acetic acid or specialized boron-based catalysts. mdpi.com

Fused Polycyclic Systems Incorporating the Dihydropyran-6-carboxylate Unit (e.g., Pyrano[2,3-b]pyridine derivatives)

The this compound scaffold is an excellent building block for the synthesis of fused polycyclic systems. The functional groups on the pyran ring can be used to annulate, or fuse, additional rings, leading to complex molecular architectures like pyrano[2,3-b]pyridines.

A common strategy involves the reaction of a β-carbonyl-substituted dihydropyran with a binucleophile. For example, the acid-catalyzed condensation of 3,4-dihydro-2H-pyran-5-carbaldehyde with N-substituted pyrazole-5-amines leads to the formation of pyrazolo[3,4-b]pyridines in good yields. chim.it In a similar vein, a β-difluoroacetyldihydropyran can react with the enolate of a 1,3-dicarbonyl compound to form a Michael adduct, which is then treated with ammonium (B1175870) formate (B1220265) in a one-pot reaction to construct a 2-difluoromethylpyridine ring fused to the original system. chim.it These reactions demonstrate how the dihydropyran acts as a template for the construction of an adjacent pyridine (B92270) ring. The synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid from tetrahydropyranone is another example of building fused heterocyclic systems from a pyran-based starting material. google.com

| Starting Pyran Analogue | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran-5-carbaldehyde | N-substituted pyrazole-5-amines, Acid catalyst | Pyrazolo[3,4-b]pyridines | chim.it |

| β-Difluoroacetyldihydropyran | 1,3-Dicarbonyl compound, Ammonium formate | 2-Difluoromethylpyridine derivative | chim.it |

| Tetrahydropyranone | Diethyl oxalate, Hydrazine (B178648) hydrate (B1144303) | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | google.com |

Applications of Ethyl 3,4 Dihydro 2h Pyran 6 Carboxylate in Modern Organic Synthesis

Versatile Building Blocks for Complex Molecule Construction

The dihydropyran framework is a cornerstone in the synthesis of numerous complex molecules. nih.govbeilstein-journals.org Ethyl 3,4-dihydro-2H-pyran-6-carboxylate and its derivatives serve as key intermediates, providing a robust platform for the elaboration of intricate molecular structures.

Precursors in Pharmaceutical Synthesis

The 3,4-dihydro-2H-pyran fragment is a critical component of several drugs, including the influenza neuraminidase inhibitors Zanamivir and Laninamivir. nih.govbeilstein-journals.org The inherent reactivity of dihydropyrans makes them ideal precursors for the synthesis of C-glycosides and macrocyclic antibiotics. nih.govbeilstein-journals.orgsemanticscholar.org For instance, the chiral derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key component in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists. nih.govresearchgate.net This highlights the importance of the dihydropyran scaffold in constructing molecules with specific biological activities. A closely related compound, 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, is also recognized as a valuable building block for creating more complex molecules within medicinal chemistry. evitachem.com

Table 1: Examples of Biologically Active Compounds Derived from Dihydropyran Scaffolds

| Compound Class | Dihydropyran Precursor Example | Therapeutic Area |

| Neuraminidase Inhibitors | 3,4-dihydro-2H-pyran derivatives | Antiviral (Influenza) nih.govbeilstein-journals.org |

| Adenosine Receptor Agonists | (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Anti-inflammatory nih.govresearchgate.net |

| C-Glycosides | Dihydropyran derivatives | Various |

| Macrocyclic Antibiotics | Dihydropyran derivatives | Antibacterial nih.govbeilstein-journals.orgsemanticscholar.org |

Intermediates in Agrochemical and Material Science

The utility of dihydropyran derivatives extends beyond pharmaceuticals into the realm of agrochemicals. A notable example is the butyl ester of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, which is utilized as a mosquito repellent. sigmaaldrich.com This suggests the potential for developing other dihydropyran-based compounds, such as this compound, for applications in crop protection and pest management.

In the field of material science, the parent compound, 3,4-dihydro-2H-pyran, can undergo polymerization, indicating that its derivatives could be employed in the development of novel polymers with specific properties. sigmaaldrich.com

Role in Asymmetric Synthesis and Chiral Pool Strategies

Asymmetric synthesis, the controlled synthesis of a chiral molecule, is of paramount importance in the production of pharmaceuticals, where often only one enantiomer is therapeutically active. Dihydropyran derivatives can be instrumental in such strategies. The asymmetric synthesis of the anticoagulant warfarin (B611796) and its analogs has been achieved using a related compound, 4-hydroxy-6-methyl-2H-pyran-2-one, as a starting material in a reaction catalyzed by a chiral organocatalyst. rsc.org Furthermore, the synthesis of a potent adenosine receptor agonist specifically utilizes the (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde, underscoring the significance of chirality in the biological activity of these compounds. nih.govresearchgate.net These examples demonstrate the potential of using chiral dihydropyran building blocks, including derivatives of this compound, in stereoselective synthesis.

Enabling Reagent in Cascade and Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and improving atom economy. The 3,4-dihydro-2H-pyran scaffold is readily accessible through such reactions. For example, various substituted pyrans can be synthesized through one-pot multicomponent reactions involving aldehydes, malononitrile (B47326), and a β-dicarbonyl compound like ethyl acetoacetate (B1235776). nih.govgrowingscience.com These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation followed by Michael addition and cyclization. nih.gov The development of four-component reactions to produce dihydropyridinones and dihydropyrans further showcases the versatility of this approach. acs.org These methodologies provide efficient routes to highly functionalized pyran derivatives that can be further elaborated.

Table 2: Examples of Multi-Component Reactions for Pyran Synthesis

| Reaction Type | Reactants | Catalyst Example | Product |

| Three-component | Aromatic aldehyde, malononitrile, ethyl acetoacetate | KOH loaded CaO | 2-amino-4H-pyran derivative growingscience.com |

| Four-component | Arylamine, acetylenedicarboxylate, aromatic aldehyde, cyclic 1,3-diketone | None specified | Dihydropyran derivative acs.org |

Utility in Functional Group Protection Strategies

The protection of reactive functional groups is a crucial aspect of multi-step organic synthesis. The 3,4-dihydro-2H-pyran (DHP) moiety is a well-established and widely used protecting group for alcohols. sigmaaldrich.comnih.govutsouthwestern.edu The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. sigmaaldrich.com The THP group can be easily removed under mild acidic conditions, regenerating the alcohol. sigmaaldrich.com This strategy has found extensive use in various synthetic endeavors, including peptide synthesis where it is employed for the side-chain protection of serine, threonine, and cysteine residues. nih.gov The ease of introduction and removal, coupled with its robustness, makes the DHP protecting group a valuable tool for synthetic chemists.

Q & A

Q. What are the common synthetic routes for Ethyl 3,4-dihydro-2H-pyran-6-carboxylate?

this compound is typically synthesized via cyclocondensation reactions. For example, derivatives of dihydropyran carboxylates can be prepared using malononitrile, ethyl acetoacetate, and aromatic aldehydes in ionic liquid solvents, which act as dual solvent-catalysts. This method achieves moderate yields (36–45%) and avoids hazardous organic solvents . Another approach involves the reaction of methyl 2-oxobut-3-enoate in CDCl₃, leading to dihydropyran derivatives through spontaneous cyclization over two weeks, as confirmed by ¹H and ¹³C NMR analysis .

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on ¹H NMR (e.g., δ = 6.09–6.03 ppm for olefinic protons, 3.84 ppm for methoxy groups) and ¹³C NMR (e.g., δ = 190.91 ppm for carbonyl carbons) to confirm regiochemistry and substituent orientation . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions, such as m/z 229.0723 [M+H]⁺, which matches the calculated mass for C₁₀H₁₃O₆ .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization often involves solvent selection (e.g., ionic liquids for improved reaction kinetics ) and catalyst design . For instance, introducing electron-withdrawing boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position enhances stability during cross-coupling reactions, enabling subsequent functionalization . Kinetic studies in CDCl₃ reveal that prolonged reaction times (≥14 days) improve cyclization efficiency, though competing side reactions may require quenching at specific intermediates .

Q. How do computational studies contribute to understanding the reactivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) calculations predict that the electron-deficient dihydropyran ring acts as a dienophile, with activation energies <25 kcal/mol for cycloadditions with electron-rich dienes. X-ray crystallography data (e.g., bond angles of 109.5° for tetrahedral carbons ) validate computational models, showing that steric hindrance from substituents at the 6-position influences regioselectivity .

Q. How are stereochemical outcomes controlled in functionalized dihydropyran derivatives?

Chiral auxiliaries or enantioselective catalysts (e.g., (2R,3R,6R)-configured intermediates ) are employed to control stereochemistry. For example, benzyloxy and trimethylsilyl groups at specific positions direct nucleophilic attacks, achieving diastereomeric ratios up to 4:1 in asymmetric syntheses . NMR coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) further confirm stereochemical assignments .

Data Contradictions and Resolution

Q. How are discrepancies in reported NMR data resolved for this compound derivatives?

Discrepancies often arise from solvent effects or tautomerism. For example, δ = 183.37 ppm (¹³C NMR) for a carbonyl group in CDCl₃ shifts to δ = 162.52 ppm in polar aprotic solvents due to hydrogen bonding . Cross-referencing HRMS and X-ray data (e.g., bond lengths of 1.54 Å for C–C single bonds ) helps validate structural assignments when spectral data conflicts.

Methodological Tables

| Analytical Technique | Key Data for this compound | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.09–6.03 (m, 1H), 3.84 (s, 3H, OCH₃), 2.28–1.97 (m, 4H) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.91 (C=O), 162.52 (ester carbonyl), 22.02 (CH₂) | |

| HRMS | m/z 229.0723 [M+H]⁺ (C₁₀H₁₃O₆) | |

| X-ray Crystallography | Bond angle C11–C12–H12C = 109.5° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.